4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline
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Overview
Description
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Aniline Derivative Formation: The final step involves the coupling of the oxadiazole-nitro intermediate with a phenylethylamine derivative under conditions that promote the formation of the desired aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Coupling Reactions: The aniline derivative can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) or sulfonating agents (SO3, H2SO4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases (K2CO3, NaOH).
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Halogenated or sulfonated derivatives.
Coupling: Formation of biaryl or other complex structures.
Scientific Research Applications
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline: Lacks the phenylethyl group, which may affect its biological activity and chemical reactivity.
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-amino-N-(1-phenylethyl)aniline:
Uniqueness
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline is unique due to the presence of both the oxadiazole ring and the nitro group, which confer distinct electronic properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11(13-6-4-3-5-7-13)18-15-9-8-14(10-16(15)21(22)23)17-19-12(2)20-24-17/h3-11,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEQFYSMVPLUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)NC(C)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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